
C20H28FN3O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H28FN3O4S2 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H28FN3O4S2 typically involves multiple steps, including the formation of key intermediates and the final assembly of the molecule. The synthetic routes may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure. Each step requires specific reagents and conditions, such as temperature control, pH adjustment, and the use of catalysts.
Coupling Reactions: These are often used to join two large fragments of the molecule. Reagents like palladium catalysts and bases are commonly employed.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Raw Material Sourcing: Ensuring a consistent supply of high-quality starting materials.
Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.
Quality Control: Implementing rigorous testing protocols to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
C20H28FN3O4S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation and nitration are typical examples.
Common Reagents and Conditions
The reactions of This compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include:
Acids and Bases: Used to catalyze or neutralize reactions.
Solvents: Such as ethanol, methanol, and dichloromethane, which dissolve reactants and facilitate reactions.
Catalysts: Including metal catalysts like palladium and platinum, which speed up reactions without being consumed.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
C20H28FN3O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of C20H28FN3O4S2 involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with Receptors: Modulating signal transduction and cellular responses.
Alter Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
C20H28FN3O4S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C20H28FN3O4S: A related molecule with one less sulfur atom.
C20H28FN3O4: A compound lacking both sulfur atoms.
C20H28FN3O3S2: A molecule with one less oxygen atom.
The unique combination of functional groups and molecular structure of This compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H28FN3O4S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[(2S)-1-(cyclopropylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H28FN3O4S2/c1-29-13-10-18(20(26)22-16-4-5-16)23-19(25)14-8-11-24(12-9-14)30(27,28)17-6-2-15(21)3-7-17/h2-3,6-7,14,16,18H,4-5,8-13H2,1H3,(H,22,26)(H,23,25)/t18-/m0/s1 |
InChI Key |
BTSSXYNPMYKFDP-SFHVURJKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CSCCC(C(=O)NC1CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


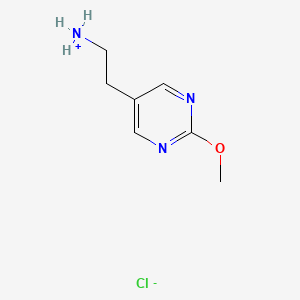
![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)
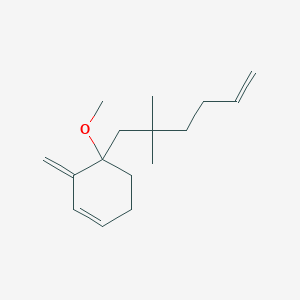
![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
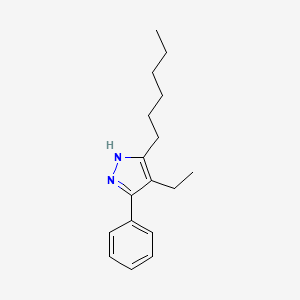
![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)
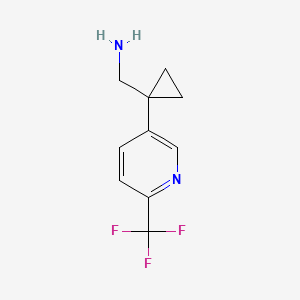
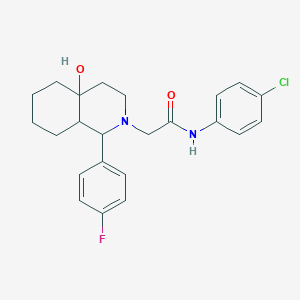
![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
